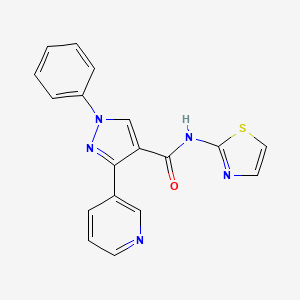
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate, also known as EODA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate is not fully understood. However, studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which are involved in inflammation and cancer progression. 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. In vivo studies have shown that 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can reduce tumor growth and improve survival rates in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to have a wide range of biological activities, making it a versatile tool for various research applications. However, one limitation of using 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate research. One area of interest is the development of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the synthesis of novel 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate and its potential applications in various fields.
Synthesis Methods
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with ethyl bromoacetate, followed by the reaction with sodium hydride and acetic anhydride. The final product is obtained through purification and recrystallization.
Scientific Research Applications
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development. In organic synthesis, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate can be used as a building block for the synthesis of other compounds. In material science, 4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate has been used as a precursor for the synthesis of fluorescent materials.
properties
IUPAC Name |
(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJANTYALNIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-2-oxo-2H-chromene-7,8-diyl diacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)



![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)



![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)

